3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Click Chemistry Sulfonyl Fluoride Stability SuFEx

Researchers requiring polyhalogenated aromatic building blocks with truly orthogonal reactive handles face limited options. This compound solves the challenge with three distinct functional groups enabling programmed, sequential derivatization: • SuFEx-ready fluorosulfonyl group for covalent probe assembly under mild conditions • Differentiated Ar-Br vs. Ar-Cl bonds for stepwise Suzuki/SNAr cross-coupling sequences • Carboxylic acid directing group for regioselective C-H functionalization at the 4-position Supplied at 95% purity with full QA documentation. Ships ambient; not DOT/IATA regulated.

Molecular Formula C7H3BrClFO4S
Molecular Weight 317.52 g/mol
Cat. No. B13255605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid
Molecular FormulaC7H3BrClFO4S
Molecular Weight317.52 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)F
InChIInChI=1S/C7H3BrClFO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
InChIKeyVMQVTDCBAFCDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid – Overview


3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (CAS: 1955498-11-9) is a polyhalogenated aromatic building block featuring a benzoic acid core with bromo, chloro, and fluorosulfonyl substituents at the 3, 2, and 5 positions, respectively . This specific substitution pattern yields a molecular weight of 317.52 g/mol (C7H3BrClFO4S) and is typically supplied at a purity of 95% . The presence of the fluorosulfonyl (-SO2F) group makes it a valuable reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, while the aryl bromide and chloride moieties provide orthogonal reactive handles for transition metal-catalyzed cross-coupling reactions [1].

Sulfonyl fluoride handle for SuFEx click chemistry
Orthogonal aryl-Br, aryl-Cl, and carboxylic acid handles
Unique substitution pattern for directed ortho-metalation

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid – Unique Reactivity


Simple substitution with other sulfonyl halide benzoic acids is not feasible due to the unique reactivity profile of the fluorosulfonyl group compared to chlorosulfonyl or other sulfonyl halides, and the specific influence of the bromo and chloro substituents on the ring. The fluorosulfonyl group is significantly more stable to hydrolysis and other nucleophilic conditions than its chlorosulfonyl counterpart, enabling robust SuFEx chemistry that is orthogonal to reactions involving carboxylic acids or aryl halides [1]. Furthermore, the specific ortho-chloro and meta-bromo substitution pattern dictates unique regioselectivity and reactivity in cross-coupling and directed ortho-metalation sequences, which is not replicable by mono-halogenated or differently substituted analogs [2].

Target 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid
Potential Substitute Chlorosulfonyl analog: unstable to aqueous workup; SuFEx click chemistry not viable.
Target Ortho-Cl, meta-Br substitution pattern
Potential Substitute Positional isomers or mono-halogenated analogs: altered regioselectivity and reduced orthogonal diversification capacity.

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid – Supporting Evidence


Fluorosulfonyl vs. Chlorosulfonyl Stability

Arylsulfonyl fluorides, including the target compound, exhibit markedly superior stability compared to arylsulfonyl chlorides under typical reaction conditions. The fluorosulfonyl group is stable to silica gel chromatography and aqueous workup, whereas the corresponding chlorosulfonyl moiety rapidly hydrolyzes [1].

Stability profile
Class-level
Fluorosulfonyl stable to aqueous workup and chromatography
Enables standard purification without anhydrous handling
Chlorosulfonyl analog rapidly hydrolyzes under same conditions
Click Chemistry Sulfonyl Fluoride Stability SuFEx

Orthogonal Handles for Sequential Derivatization

The compound features three orthogonal functional groups: a carboxylic acid for amide/ester formation, an aryl bromide for Suzuki-Miyaura coupling, and an aryl chloride for nucleophilic aromatic substitution or additional cross-coupling under different conditions. This enables a specific, planned sequence of derivatizations, whereas a comparator like 3-Bromo-5-(fluorosulfonyl)benzoic acid lacks the second halogen handle for more complex diversification .

Orthogonal handles
Class-level
3 reactive groups: CO₂H, Br, Cl
Supports sequential chemoselective derivatization
Comparator lacking Cl handle offers fewer diversification options
Chemoselective Derivatization Drug Discovery Building Block

Directed Ortho-Metalation Regioselectivity

The carboxylic acid group acts as a strong directing group for Directed Ortho-Metalation (DoM). In the target compound, the chloro substituent is strategically placed ortho to the acid, blocking that position and forcing metalation to occur at the 4-position, adjacent to the bromo group. This is in contrast to an unsubstituted 3-(fluorosulfonyl)benzoic acid, where metalation would occur ortho to the acid, providing a different regioisomer [1].

Directed metalation
Class-level
Carboxylic acid directs metalation to 4-position
Enables synthesis of isomers inaccessible from unsubstituted analog
Ortho-chloro blocks alternative site; regiochemistry inverted
Directed Ortho-Metalation Regioselective Synthesis Carboxylic Acid Directing Group

Selective Cross-Coupling: C-Br over C-Cl

The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 3-position (bromine) before the 2-position (chlorine). This provides a clear advantage over analogs lacking this differentiation, such as 3,5-dibromo-2-chlorobenzoic acid, where selectivity between the two bromo positions is more challenging [1].

Cross-coupling selectivity
Class-level
C-Br reacts preferentially over C-Cl
Enables programmed sequential Pd-catalyzed couplings
Based on established oxidative addition reactivity order
Cross-Coupling Suzuki-Miyaura Chemoselectivity

Market Availability and Purity

The target compound is commercially available with a specified minimum purity of 95%, as confirmed by at least two independent vendors [REFS-1, REFS-2]. This is a critical specification for procurement. In contrast, a close positional isomer, 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (CAS: 1955492-50-8), is also listed with the same 95% purity, but its availability and vendor count may differ, potentially impacting lead times and supply chain resilience .

Commercial availability
Head-to-head
≥95% purity; listed by multiple vendors
Reduces procurement risk for synthesis programs
Based on catalog search; verify lead times per vendor
Supply Chain Purity Specification Procurement

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid – Applications


SuFEx-Clickable Probes and Covalent Inhibitors

The fluorosulfonyl group's stability and selective reactivity make it an ideal warhead for developing covalent probes and inhibitors. In a typical workflow, the carboxylic acid is first derivatized with a ligand-targeting moiety, and the bromo and chloro substituents are used for sequential cross-couplings to install additional affinity or reporter groups. The final step utilizes the fluorosulfonyl group in a SuFEx reaction with a biological target's nucleophilic residue (e.g., tyrosine, lysine) under mild conditions, forming a stable covalent bond [1]. This approach, enabled by the compound's orthogonal handles, is central to recent advances in targeted covalent drug discovery [2].

Sequential Cross-Couplings for Complex Polyaryls

The significant reactivity difference between the aryl-Br and aryl-Cl bonds allows for a programmed, two-step cross-coupling sequence. First, a Suzuki-Miyaura coupling is performed under mild conditions to functionalize the 3-position (Br), leaving the 2-chloro group intact [1]. Following this, a second, more forcing cross-coupling or nucleophilic aromatic substitution can be used to functionalize the 2-position (Cl). This sequential process yields an unsymmetrically substituted biaryl system with the versatile fluorosulfonyl group still available for a final click reaction, maximizing molecular complexity in a minimum number of steps [2].

Regioselective Synthesis of Pentasubstituted Benzenes

The compound's specific substitution pattern is a strategic starting point for accessing densely functionalized aromatic rings. The carboxylic acid directs metalation to the 4-position, allowing for the introduction of a new substituent (e.g., via reaction with an electrophile) [1]. This is followed by the sequential cross-couplings at the bromo and chloro positions, and finally, a SuFEx reaction at the sulfonyl fluoride. This multi-step sequence, uniquely guided by the starting material's regiochemistry, provides access to highly substituted arenes that are valuable as core scaffolds in medicinal chemistry and materials science.

Differentiated Building Blocks for Library Diversification

For industrial R&D, the strategic procurement of a less-common isomer like 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid over the more prevalent 4-bromo isomer can be a key differentiator. While both compounds offer a similar set of functional groups, their distinct substitution patterns lead to different spatial geometries and electronic properties in downstream products [1]. This subtle difference can significantly impact the biological activity, selectivity, and physical properties of final drug candidates. Incorporating this specific building block into a compound library helps diversify the chemical space explored, increasing the novelty and strength of the resulting intellectual property [2].

Application
Selection Property
Validation Focus
SuFEx-based covalent probe synthesis
Stable sulfonyl fluoride warhead
SuFEx reactivity with biological nucleophiles
Sequential biaryl construction
Orthogonal Br/Cl reactivity differentiation
Chemoselectivity in Pd-catalyzed couplings
Regioselective arene functionalization
Directed ortho-metalation control
Regiochemical outcome at 4-position
Chemical library diversification
Isomer-specific substitution pattern
Impact on biological activity and IP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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